molecular formula C12H15ClN2O3S B2667083 N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide CAS No. 2411181-14-9

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide

Cat. No.: B2667083
CAS No.: 2411181-14-9
M. Wt: 302.77
InChI Key: VLSYFMIXPPVUCB-JTQLQIEISA-N
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Description

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a pyrrolidine ring, and a chloroacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a sulfonyl chloride to form the benzenesulfonyl derivative. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions with the use of a base such as triethylamine.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted amides, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. These interactions can affect various biological pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-bromoacetamide: Similar structure with a bromine atom instead of chlorine.

    N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-iodoacetamide: Similar structure with an iodine atom instead of chlorine.

    N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-fluoroacetamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamide group allows for versatile chemical modifications, while the benzenesulfonyl group provides stability and specific interactions with biological targets.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications in science and industry

Properties

IUPAC Name

N-[(3S)-1-(benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-8-12(16)14-10-6-7-15(9-10)19(17,18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSYFMIXPPVUCB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC(=O)CCl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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